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racPenbutolol-d9

Cat. No.: B12431210
M. Wt: 300.5 g/mol
InChI Key: KQXKVJAGOJTNJS-GQALSZNTSA-N
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Description

Significance of Stable Isotope-Labeled Analogs in Contemporary Pharmaceutical Research

The application of stable isotope-labeled analogs is widespread and has become indispensable in various stages of drug discovery and development. symeres.comclearsynth.com One of their most critical roles is in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.in By using a SIL version of a drug as an internal standard in analytical techniques like mass spectrometry (MS), researchers can achieve highly accurate quantification of the drug and its metabolites in biological samples. scioninstruments.comontosight.ai This is because the SIL analog behaves almost identically to the unlabeled drug during sample preparation, chromatography, and ionization, thus correcting for variations that could otherwise lead to inaccurate measurements. acanthusresearch.comscioninstruments.com

Furthermore, stable isotope labeling is instrumental in elucidating metabolic pathways. symeres.comresearchgate.net By tracking the isotopic signature, scientists can identify and characterize metabolites, providing crucial insights into how a drug is processed in the body. researchgate.net This information is vital for understanding a drug's efficacy and potential for drug-drug interactions. The use of deuterium (B1214612), in particular, can also offer a "kinetic isotope effect," which can be exploited to study reaction mechanisms and potentially improve a drug's metabolic stability. symeres.comassumption.edu

Overview of Penbutolol (B1679223) as a Pharmacological Scaffold

Penbutolol is readily absorbed after oral administration and undergoes extensive metabolism in the liver, primarily through hydroxylation and glucuronidation. mims.comwikidoc.org Its pharmacokinetic profile is characterized by a relatively long half-life. mims.comwikidoc.org The structure of Penbutolol, with its distinct phenoxypropanolamine core, serves as the foundational scaffold for its deuterated analog, rac-Penbutolol-d9.

Rationale for Deuterium Incorporation in rac-Penbutolol-d9

The creation of rac-Penbutolol-d9 involves the strategic replacement of nine hydrogen atoms with deuterium atoms. glpbio.commedchemexpress.com This specific isotopic labeling is not intended to alter the primary pharmacological activity of the drug but to serve a critical analytical purpose. medchemexpress.com The key rationale for this deuteration is to create a high-quality internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). scioninstruments.com

Internal standards are essential for ensuring the accuracy and precision of analytical measurements. scioninstruments.comscioninstruments.com A deuterated analog like rac-Penbutolol-d9 is considered an ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled Penbutolol. acanthusresearch.com This ensures that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. scioninstruments.comtexilajournal.com The mass difference of nine daltons provides a clear distinction between the analyte and the internal standard in the mass spectrum, allowing for precise and reliable quantification. scioninstruments.com

Scope and Academic Research Objectives for rac-Penbutolol-d9

The primary research objective for rac-Penbutolol-d9 is its application as an internal standard in pharmacokinetic, metabolic, and bioequivalence studies of Penbutolol. Its use is central to developing and validating robust analytical methods capable of accurately measuring Penbutolol concentrations in various biological matrices, such as plasma and urine.

Academic and pharmaceutical research utilizing rac-Penbutolol-d9 would focus on several key areas:

Method Development and Validation: Establishing and validating sensitive and specific LC-MS/MS methods for the quantification of Penbutolol. clearsynth.com

Pharmacokinetic Studies: Accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Penbutolol in preclinical and clinical studies.

Metabolite Identification: Aiding in the identification and quantification of Penbutolol metabolites by providing a stable reference point.

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Penbutolol to ensure they meet regulatory standards.

Therapeutic Drug Monitoring: In a research context, facilitating the precise measurement of Penbutolol levels to investigate relationships between concentration and pharmacological effect. cerilliant.com

The development and application of rac-Penbutolol-d9 exemplify the importance of stable isotope labeling in modern pharmaceutical science, enabling the generation of high-quality data essential for the safe and effective use of therapeutic agents.

Data and Research Findings

The utility of rac-Penbutolol-d9 is intrinsically linked to the analytical techniques it supports, primarily mass spectrometry. Below are tables summarizing key properties and research applications.

Table 1: Physicochemical Properties of Penbutolol and rac-Penbutolol-d9

PropertyPenbutololrac-Penbutolol-d9
Chemical Formula C₁₈H₂₉NO₂C₁₈H₂₀D₉NO₂
Molar Mass 291.44 g/mol 300.50 g/mol
Isotopic Label NoneDeuterium (d9)
Primary Use Active Pharmaceutical IngredientInternal Standard for Bioanalysis

This table presents a comparison of the fundamental physicochemical properties of Penbutolol and its deuterated analog, highlighting the mass difference that is critical for its use as an internal standard.

Table 2: Applications of rac-Penbutolol-d9 in Research

Research AreaObjectiveAnalytical TechniqueKey Benefit of rac-Penbutolol-d9
Pharmacokinetics Determine the rate and extent of drug absorption, distribution, metabolism, and excretion (ADME). LC-MS/MSCorrects for variability in sample preparation and instrument response, ensuring accurate quantification. scioninstruments.com
Bioanalytical Method Validation Establish the accuracy, precision, and reliability of a quantitative method. clearsynth.comLC-MS/MSServes as a stable, non-interfering reference point for calibration and quality control. clearsynth.com
Metabolite Quantification Measure the concentration of Penbutolol metabolites in biological fluids.LC-MS/MSAllows for precise quantification of metabolites relative to a known concentration of the internal standard.
Therapeutic Drug Monitoring (Research) Investigate the correlation between drug concentration and clinical effects.LC-MS/MSEnables highly accurate measurements of plasma concentrations for pharmacokinetic/pharmacodynamic (PK/PD) modeling.

This interactive table outlines the primary research applications of rac-Penbutolol-d9, detailing the objectives and the significant advantages conferred by its use in mass spectrometry-based analyses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29NO2 B12431210 racPenbutolol-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29NO2

Molecular Weight

300.5 g/mol

IUPAC Name

1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3

InChI Key

KQXKVJAGOJTNJS-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1C2CCCC2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O

Origin of Product

United States

Synthetic Methodologies for Deuterated Penbutolol Analogs

Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules

The introduction of deuterium into specific positions within a complex molecule requires careful strategic planning. The primary goal is to achieve high isotopic enrichment at the desired locations without scrambling the label to other positions. nih.gov Late-stage functionalization is often the most efficient approach, as it allows for the introduction of the isotopic label near the end of the synthetic sequence, minimizing the loss of expensive deuterated reagents through subsequent reaction steps. acs.org

For the synthesis of rac-Penbutolol-d9, the target for deuteration is the terminal tert-butyl group. This makes the selection of the precursor and deuterating reagent straightforward and highly efficient. The most logical approach is to use a commercially available, highly enriched deuterated building block. googleapis.com

Key reagents for this type of synthesis include:

Deuterated Amines: The most direct precursor for the d9-labeled tert-butyl moiety is tert-butylamine-d9 . This reagent contains the entire, pre-labeled functional group, which can be introduced in the final step of the synthesis. An analogous strategy has been successfully employed in the synthesis of other deuterated beta-agonists like Clenbuterol-d9. researchgate.net

General Deuteration Sources: While not the primary choice for this specific labeling pattern, other general deuterating agents are fundamental in synthetic organic chemistry. These include deuterium oxide (D₂O), deuterium gas (D₂), and various deuterated solvents, which are often used in catalytic hydrogen isotope exchange (HIE) reactions. acs.orgnih.govgoogle.com However, for incorporating a fully deuterated alkyl group like tert-butyl-d9, using a pre-labeled building block is superior to HIE methods, which can be difficult to control and may result in incomplete deuteration. nih.gov

The selection of a suitable precursor for the main body of the penbutolol (B1679223) molecule is also critical. A common precursor in the synthesis of similar beta-blockers is an epoxide intermediate derived from the corresponding phenol. mdpi.comtubitak.gov.tr

Reagent/PrecursorRole in SynthesisRationale for Selection
2-Cyclopentylphenol Starting material for the penbutolol backboneReadily available aromatic precursor.
Racemic Epichlorohydrin Forms the three-carbon linker and epoxide functional groupStandard reagent for building the propanolamine (B44665) side chain common to beta-blockers. Using the racemate leads to the racemic final product.
tert-Butylamine-d9 Source of the deuterated tert-butyl groupIntroduces all nine deuterium atoms in a single, high-yielding final step, ensuring site-specificity and high isotopic enrichment.

This interactive table summarizes the key components for a plausible synthesis of rac-Penbutolol-d9.

Penbutolol possesses a single chiral center at the secondary alcohol in the propanolamine side chain. The designation "rac" in rac-Penbutolol-d9 indicates that the compound is a racemic mixture, containing equal amounts of the (S) and (R) enantiomers.

The synthesis of the racemic form is significantly less complex than an enantioselective synthesis. An enantioselective synthesis of (S)-Penbutolol has been achieved through chemo-enzymatic methods, which involve the kinetic resolution of a chlorohydrin intermediate using a lipase (B570770) enzyme to isolate the desired enantiomer. mdpi.com

For a racemic synthesis, these stereoselective steps are intentionally omitted. The synthetic strategy relies on the use of a racemic starting material, which carries through to the final product. The key step that establishes the stereocenter is the nucleophilic attack of the phenoxide on a racemic epoxide, such as racemic epichlorohydrin. This reaction produces a racemic epoxide intermediate, which is then opened by the amine. Since the amine attacks both epoxide enantiomers at an equal rate, the final product is a 1:1 mixture of the (R)- and (S)-penbutolol-d9 enantiomers. This approach avoids the need for expensive chiral catalysts, resolving agents, or enzymatic steps. mdpi.com

Optimized Synthetic Routes for rac-Penbutolol-d9

An optimized and convergent synthetic route for rac-Penbutolol-d9 leverages established methods for beta-blocker synthesis. The following pathway is a plausible and efficient method for its preparation.

Proposed Synthetic Pathway:

Epoxide Formation: The synthesis begins with the reaction of 2-cyclopentylphenol with racemic epichlorohydrin in the presence of a base (e.g., sodium hydroxide). This Williamson ether synthesis proceeds via a phenoxide intermediate to form the key racemic epoxide, 1-(2-cyclopentylphenoxy)-2,3-epoxypropane .

Amination (Deuterium Incorporation): The racemic epoxide is then subjected to a ring-opening reaction with tert-butylamine-d9 . This nucleophilic addition is typically carried out in a protic solvent like ethanol (B145695) or isopropanol (B130326) and serves as the final step to introduce the deuterated label, yielding rac-Penbutolol-d9 .

This route is highly efficient as it introduces the expensive deuterated moiety at the very end of the synthesis, maximizing atom economy with respect to the isotopic label.

StepReactantsProductPurpose
1 2-Cyclopentylphenol + Racemic Epichlorohydrin1-(2-Cyclopentylphenoxy)-2,3-epoxypropane (racemic)Construction of the core non-deuterated backbone with the reactive epoxide group.
2 1-(2-Cyclopentylphenoxy)-2,3-epoxypropane + tert-Butylamine-d9rac-Penbutolol-d9Nucleophilic ring-opening and site-specific incorporation of the d9-label.

This interactive table outlines a proposed two-step optimized synthesis for rac-Penbutolol-d9.

Assessment of Isotopic Purity and Labeling Efficiency

Following the synthesis of any isotopically labeled compound, it is imperative to determine its isotopic purity and confirm the location of the label. rsc.org This ensures that the material is suitable for its intended use, such as an internal standard, where a high and known degree of enrichment is essential for accurate quantification. researchgate.net

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for the comprehensive characterization of deuterated compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS): This is the primary technique for determining isotopic enrichment. nih.gov HRMS can distinguish between molecules that differ in the number of deuterium atoms (isotopologues) based on their precise mass-to-charge ratios. rsc.orgalmacgroup.com By analyzing the isotopic cluster of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2...d9) can be calculated. nih.gov The isotopic purity is then expressed as the percentage of the desired d9 species relative to all other isotopologues. For a high-quality standard, the isotopic enrichment for the target d9 isotopologue is typically expected to be ≥98%.

IsotopologueDescriptionExpected Relative Abundance (for 99% D enrichment per site)
M+9 (d9) Target molecule with 9 Deuterium atoms>91%
M+8 (d8) Molecule with 8 Deuterium and 1 Hydrogen atom in the tert-butyl group~8%
M+7 (d7) Molecule with 7 Deuterium and 2 Hydrogen atoms in the tert-butyl group<1%
M+0 (d0) Unlabeled Penbutolol<0.01%

This interactive table shows a hypothetical isotopologue distribution for a high-purity sample of rac-Penbutolol-d9, as would be determined by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the site of deuteration and the structural integrity of the compound. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of rac-Penbutolol-d9, the large singlet signal corresponding to the nine protons of the tert-butyl group in unlabeled penbutolol should be absent or reduced to a very small residual peak. The presence and correct integration of all other proton signals confirm that the rest of the molecule is intact.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the tert-butyl group provides definitive proof of the label's location. sigmaaldrich.com It can also be used quantitatively to determine deuterium enrichment at specific sites. researchgate.net

Together, these analytical methods provide a complete profile of the synthesized rac-Penbutolol-d9, confirming its identity, the precise location of the deuterium labels, and the high isotopic enrichment required for its use in sensitive analytical applications. rsc.org

Advanced Analytical Characterization and Method Development Utilizing Racpenbutolol D9

Spectroscopic Characterization of rac-Penbutolol-d9

Spectroscopic techniques are fundamental in confirming the structural integrity and isotopic labeling of rac-Penbutolol-d9. These methods provide detailed information about the molecular structure and the specific positions of the deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds, NMR is invaluable for confirming the precise location of the deuterium atoms within the molecular structure. For rac-Penbutolol-d9, ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are employed to verify the position of the nine deuterium atoms. The absence of proton signals at specific chemical shifts in the ¹H NMR spectrum, which are present in the spectrum of the unlabeled Penbutolol (B1679223), indicates successful deuterium incorporation. Conversely, the ²H NMR spectrum will show signals corresponding to the chemical shifts of the deuterium atoms, confirming their presence and position. This regioselective labeling is often dictated by the electronic environment of the molecule. researchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov In the analysis of rac-Penbutolol-d9, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the incorporation of nine deuterium atoms. The mass difference between rac-Penbutolol-d9 and its unlabeled counterpart corresponds to the mass of nine deuterium atoms minus the mass of nine protons. Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation patterns of the molecule. researchgate.net By comparing the fragmentation spectra of rac-Penbutolol-d9 and unlabeled Penbutolol, analysts can confirm that the deuterium labels are located on a specific, stable part of the molecule, as fragmentation patterns will differ predictably based on the location of the isotopic labels.

Chromatographic Methodologies for rac-Penbutolol-d9 and Related Compounds

Chromatographic techniques are essential for the separation, identification, and quantification of rac-Penbutolol-d9 and its related compounds in various matrices. The choice of chromatographic method depends on the physicochemical properties of the analytes.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceuticals. For rac-Penbutolol-d9, a reversed-phase HPLC (RP-HPLC) method is typically developed. ijbpas.comnih.gov Method development involves optimizing several parameters to achieve adequate separation and peak shape.

Interactive Data Table: Typical HPLC Method Parameters for Penbutolol Analysis

ParameterConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for separation of moderately polar compounds.
Mobile Phase Acetonitrile and a phosphate bufferThe organic modifier (acetonitrile) and aqueous buffer are adjusted to control retention and peak shape.
Elution Isocratic or GradientIsocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures.
Flow Rate Typically 1.0 mL/minControls the speed at which the mobile phase and analytes pass through the column.
Detection UV at a specific wavelength (e.g., 224 nm)Monitors the absorbance of the eluting compounds for quantification. nih.gov
Column Temperature Ambient or controlled (e.g., 35 °C)Affects retention times and peak shapes.

Method validation is performed according to established guidelines to ensure the method is accurate, precise, and robust for its intended purpose. jfda-online.cominternationaljournal.org.in

Gas Chromatography (GC) Applications for Volatile Analogs

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While Penbutolol itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to create more volatile analogs. researchgate.net Derivatization involves a chemical reaction to modify the functional groups of the analyte, increasing its volatility. For beta-blockers like Penbutolol, this often involves converting the polar hydroxyl and amine groups into less polar derivatives. nih.gov GC coupled with mass spectrometry (GC-MS) provides high selectivity and sensitivity for the analysis of these derivatized compounds. nih.gov

Role of rac-Penbutolol-d9 as an Internal Standard in Bioanalytical Quantification

The primary application of rac-Penbutolol-d9 is as an internal standard (IS) in quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govsemanticscholar.org An internal standard is a compound with similar physicochemical properties to the analyte that is added to samples at a known concentration.

The use of a stable isotope-labeled internal standard like rac-Penbutolol-d9 is considered the gold standard in bioanalysis. kcasbio.com It co-elutes with the unlabeled analyte (Penbutolol) and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. kcasbio.com This co-elution allows for accurate correction of variations that may occur during sample preparation and analysis. scispace.comnih.govnih.gov The distinct mass of rac-Penbutolol-d9 allows it to be detected separately from the unlabeled analyte by the mass spectrometer.

Interactive Data Table: Advantages of rac-Penbutolol-d9 as an Internal Standard

AdvantageDescription
Similar Physicochemical Properties rac-Penbutolol-d9 has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as Penbutolol.
Correction for Matrix Effects It effectively compensates for variations in signal intensity caused by the complex biological matrix (e.g., plasma, urine). kcasbio.com
Improved Accuracy and Precision The use of a deuterated internal standard leads to more reliable and reproducible quantification of the analyte. lcms.cz
Minimization of Analytical Variability It corrects for inconsistencies in sample handling, injection volume, and instrument response.

In a typical bioanalytical workflow, a known amount of rac-Penbutolol-d9 is added to calibration standards, quality control samples, and the unknown biological samples. The ratio of the peak area of the analyte (Penbutolol) to the peak area of the internal standard (rac-Penbutolol-d9) is then used to construct a calibration curve and quantify the concentration of Penbutolol in the unknown samples. This approach is crucial for obtaining accurate pharmacokinetic and drug metabolism data. mdpi.com

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Penbutolol

The development of a robust LC-MS/MS assay for penbutolol using rac-Penbutolol-d9 as an internal standard involves several critical steps to ensure selectivity, sensitivity, and reproducibility. The primary advantage of using a deuterated internal standard is its near-identical chemical and physical properties to the analyte, penbutolol. This similarity ensures that both compounds behave almost identically during sample preparation, chromatographic separation, and ionization, thus compensating for variations in these processes.

Chromatographic Separation: The initial phase involves optimizing the chromatographic conditions to achieve a symmetrical peak shape and adequate retention for both penbutolol and rac-Penbutolol-d9. A reversed-phase C18 column is commonly employed for the separation of beta-blockers like penbutolol. The mobile phase typically consists of an aqueous component (such as water with a small percentage of formic acid or ammonium acetate to improve ionization) and an organic solvent (like acetonitrile or methanol). A gradient elution is often preferred to ensure efficient separation from endogenous matrix components and to achieve a shorter run time. Due to the deuterium isotope effect, rac-Penbutolol-d9 may have a slightly different retention time than the unlabeled penbutolol, a factor that must be considered during method development. nih.gov

Mass Spectrometric Detection: For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The selection of these transitions is a crucial step in method development. For penbutolol, the precursor ion would be its protonated molecule [M+H]+, and the product ions are generated by collision-induced dissociation. Similarly, specific transitions are identified for rac-Penbutolol-d9. The nine deuterium atoms in rac-Penbutolol-d9 result in a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte.

A hypothetical set of MRM transitions for penbutolol and rac-Penbutolol-d9 is presented in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Penbutolol292.2116.125
rac-Penbutolol-d9301.3125.125

This table is illustrative and based on the chemical structure of penbutolol. Actual values would need to be determined experimentally.

Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS Methodologies

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. myadlm.org These effects arise from co-eluting endogenous components of the biological matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. This can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like rac-Penbutolol-d9 is the most effective strategy to mitigate these effects.

Because rac-Penbutolol-d9 has nearly identical physicochemical properties to penbutolol, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is effectively normalized.

Several strategies can be employed during method development to minimize matrix effects:

Effective Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove a significant portion of interfering matrix components before LC-MS/MS analysis.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the majority of matrix components can significantly reduce ion suppression.

Choice of Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can reduce susceptibility to matrix effects, although this may come at the cost of sensitivity.

A study on the determination of carvedilol enantiomers, another beta-blocker, demonstrated that even with a deuterated internal standard, a slight difference in retention time due to the isotope effect could lead to differential ion suppression if the analyte and internal standard elute in a region of steep change in the matrix effect profile. nih.gov This highlights the importance of thorough chromatographic optimization to ensure co-elution in a region of minimal and consistent matrix effects.

Investigation of Deuterium Kinetic Isotope Effects on Metabolic Pathways

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. acs.org In drug metabolism, the primary DKIE is of particular interest. It arises because the C-D bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. selvita.com Consequently, more energy is required to break a C-D bond compared to a C-H bond. selvita.com

Many drug metabolism reactions, particularly oxidations catalyzed by the cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as a rate-limiting step. nih.gov By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with deuterium, the activation energy for this bond cleavage is increased, which can lead to a significantly slower rate of metabolism. nih.govresearchgate.net This can result in an improved pharmacokinetic profile, including a longer plasma half-life and increased systemic exposure, potentially allowing for lower or less frequent dosing. nih.gov The magnitude of the DKIE is expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-determining step in the metabolic pathway.

In Vitro Metabolic Stability Studies of rac-Penbutolol-d9

In vitro metabolic stability assays are crucial in drug discovery for predicting how a compound will behave in vivo. These assays typically use liver subcellular fractions like microsomes or intact cells like hepatocytes to assess the rate at which a compound is metabolized.

Penbutolol (B1679223) is known to undergo extensive metabolism in the liver. drugbank.commims.com The tert-butyl group is a common site for oxidative metabolism in many drug molecules. hyphadiscovery.com In rac-Penbutolol-d9, all nine hydrogen atoms on the tert-butyl group are replaced with deuterium. This substitution is expected to significantly enhance the metabolic stability of the molecule.

When incubated with human liver microsomes or cryopreserved hepatocytes, rac-Penbutolol-d9 is predicted to exhibit a markedly slower rate of degradation compared to its non-deuterated counterpart. This is attributed to the DKIE, which retards the CYP-mediated oxidation at the deuterated tert-butyl moiety. nih.gov The expected outcome of these studies would be a longer metabolic half-life (t½) and a lower intrinsic clearance (CLint) for rac-Penbutolol-d9.

Table 1: Predicted Comparative Metabolic Stability in Human Liver Microsomes
CompoundPredicted Half-Life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)
rac-Penbutolol2527.7
rac-Penbutolol-d9>120<5.8

The metabolism of most drugs is carried out by a small number of CYP isoforms, primarily CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. arvojournals.orgoulu.fi Many beta-blockers are substrates for CYP2D6. arvojournals.orgnih.gov While the specific isoforms responsible for penbutolol metabolism are not exhaustively defined, it is understood that CYP enzymes drive its oxidation. nih.govsemanticscholar.org

For rac-Penbutolol-d9, the DKIE would be most pronounced for the specific CYP isoform(s) that catalyze the hydroxylation of the tert-butyl group. Studies with recombinant CYP enzymes would be necessary to pinpoint which isoforms are most affected by the deuteration. The isotope effect can be isoform-dependent; some enzymes may be more sensitive to the C-D bond strength than others. A significant reduction in the rate of metabolism by a specific recombinant CYP isoform when incubated with rac-Penbutolol-d9 versus unlabeled penbutolol would confirm that isoform's role in oxidizing the tert-butyl moiety.

Comparative Metabolic Profiling: rac-Penbutolol-d9 versus Unlabeled Penbutolol

The metabolism of unlabeled penbutolol involves both Phase I (oxidation) and Phase II (conjugation) reactions. drugbank.comfda.gov The primary oxidative metabolite identified is 4-hydroxy penbutolol, which is considered semi-active. fda.govnih.govwjpsonline.com This, along with the parent drug, can then be conjugated with glucuronic acid to form more water-soluble metabolites for excretion. drugbank.comnih.gov

In a comparative metabolic profiling study, the metabolite pattern of rac-Penbutolol-d9 would be expected to differ significantly from that of penbutolol. Due to the DKIE, the formation of metabolites resulting from oxidation of the tert-butyl group would be substantially reduced. This includes the deuterated equivalents of hydroxylated intermediates.

A potential consequence of blocking a primary metabolic pathway is "metabolic switching" or "metabolic shunting," where the drug is metabolized through alternative, previously minor, pathways. nih.gov For rac-Penbutolol-d9, this could lead to an increased formation of other metabolites, such as those arising from aromatic hydroxylation on the cyclopentylphenoxy ring or an increase in the direct glucuronidation of the parent drug.

Table 2: Predicted Relative Abundance of Metabolites
MetaboliteMetabolic PathwayExpected Relative Abundance (rac-Penbutolol)Expected Relative Abundance (rac-Penbutolol-d9)
Parent Drug GlucuronideDirect Glucuronidation (Phase II)ModerateHigh
4-Hydroxy PenbutololAromatic Hydroxylation (Phase I)MajorMajor / Increased
tert-Butyl Hydroxylated MetaboliteAliphatic Hydroxylation (Phase I)SignificantMinor / Significantly Reduced

Implications of Isotope Effects on Metabolite Identification and Elucidation of Metabolic Fates

The study of deuterated analogs like rac-Penbutolol-d9 provides powerful insights into the metabolic fate of a drug. Observing a significant DKIE offers strong evidence that C-H bond cleavage at the site of deuteration is a critical, rate-determining step in the drug's metabolism. nih.gov By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can confirm major metabolic pathways and identify metabolic "hot spots" on the molecule.

Furthermore, stable isotope-labeled compounds are invaluable tools in modern bioanalysis. Rac-Penbutolol-d9 can serve as an ideal internal standard for the highly sensitive and specific quantification of unlabeled penbutolol in biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). wjpsonline.com The deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, allowing for precise and accurate measurement by correcting for variations during sample preparation and analysis. This application is fundamental to conducting robust pharmacokinetic studies.

Applications of Racpenbutolol D9 in Preclinical Pharmacological Research

Utilization in Receptor Binding Assays at a Molecular Level

In preclinical research, understanding the affinity and selectivity of a drug for its target receptor is fundamental. Receptor binding assays are the primary method used to determine these parameters. rac-Penbutolol-d9 is employed in these assays, not as a therapeutic agent, but as a stable, heavy-labeled internal standard or competitor. medchemexpress.commedchemexpress.com The parent compound, penbutolol (B1679223), is known to be a β-adrenoceptor antagonist. medchemexpress.comdrugbank.com

In a typical competitive binding assay, membranes from cells overexpressing the target receptor (e.g., β1- or β2-adrenergic receptors) are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. nih.govnih.gov Increasing concentrations of an unlabeled test compound are then added to determine the concentration at which it displaces 50% of the radiolabeled ligand (the IC50 value). Because rac-Penbutolol-d9 has nearly identical chemical and binding properties to its non-deuterated counterpart, it can be used as a stable, non-radioactive competitor or as an internal standard in mass spectrometry-based binding assays to ensure the accuracy and reproducibility of the results. medchemexpress.com Its distinct mass allows it to be differentiated from the unlabeled penbutolol, facilitating precise quantification in complex biological matrices.

Table 1: Illustrative Data from a Competitive Receptor Binding Assay

This table demonstrates the principle of a competitive binding assay where an unlabeled ligand competes with a radiolabeled ligand for binding to a receptor. The IC50 value is a measure of the ligand's binding affinity.

Concentration of Unlabeled Penbutolol (nM)Percent Specific Binding
0.198%
1.085%
1050% (IC50)
10015%
10005%

Contribution to Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies are essential to characterize how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. thermofisher.com These studies are critical in early drug development to predict the drug's behavior in humans. medicilon.comnih.gov rac-Penbutolol-d9 plays a significant role in these preclinical animal model studies.

In preclinical ADE studies, a drug is administered to animal models (e.g., rats or mice), and its concentration is measured over time in various biological fluids and tissues. bioivt.comnih.gov Using a deuterated form like rac-Penbutolol-d9 as a tracer allows researchers to distinguish the administered drug from any endogenous compounds with similar structures. When co-administered with the non-deuterated penbutolol, it can serve as an ideal internal standard for bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise quantification in plasma, urine, and tissue homogenates. researchgate.netwjpsonline.com This enables the accurate determination of key PK parameters such as bioavailability, volume of distribution, and clearance rates. thermofisher.com

The substitution of hydrogen with deuterium (B1214612) can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). portico.orgbritannica.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. wikipedia.org Consequently, metabolic reactions that involve the cleavage of a C-H bond, often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 (CYP) family, can be slowed when a deuterium atom is present at that position. portico.orgwikipedia.org

Table 2: Hypothetical Pharmacokinetic Parameters of Penbutolol vs. rac-Penbutolol-d9 in Rats

This table illustrates the potential impact of the kinetic isotope effect on key pharmacokinetic parameters following oral administration.

ParameterPenbutolol (Unlabeled)rac-Penbutolol-d9Predicted Change with Deuteration
Half-Life (t½)4 hours6 hoursIncrease
Max Concentration (Cmax)80 ng/mL95 ng/mLIncrease
Area Under Curve (AUC)400 ngh/mL650 ngh/mLIncrease
Clearance (CL/F)50 L/h/kg30 L/h/kgDecrease

Role as a Mechanistic Probe in Drug-Target Interaction Studies

Beyond its use in PK studies, rac-Penbutolol-d9 serves as a sophisticated mechanistic probe to investigate drug-target interactions and metabolic pathways. arxiv.orgbiorxiv.org The kinetic isotope effect can be exploited to understand whether the cleavage of a specific C-H bond is critical for the drug's activity or its metabolic breakdown. wikipedia.orgslideshare.net

If deuterating a specific position on the penbutolol molecule alters its metabolic rate but not its binding affinity at the β-adrenergic receptor, it provides strong evidence that this position is a site of metabolism but not directly involved in receptor binding. Conversely, if the binding affinity is affected, it might suggest that the deuterated position plays a role in the drug-target interaction, although this is less common. By comparing the pharmacological and metabolic profiles of rac-Penbutolol-d9 with its non-deuterated analog, researchers can precisely map the sites of metabolic attack and gain a clearer picture of the structure-activity relationship (SAR) and structure-metabolism relationship (SMR). mdpi.com This information is invaluable for designing new drug candidates with improved properties.

Utility in Isotope Dilution Mass Spectrometry for Quantitative Preclinical Investigations

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique due to its high precision and accuracy. nih.govnist.gov The method relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample, which then serves as an internal standard. nih.gov rac-Penbutolol-d9 is ideally suited for this role in the quantification of penbutolol in preclinical studies. researchgate.netwjpsonline.com

Because rac-Penbutolol-d9 is chemically identical to penbutolol, it behaves the same way during sample extraction, purification, and ionization in the mass spectrometer. researchgate.net However, its higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the signal from the natural analyte to the deuterated standard, any variations in sample handling or instrument response can be effectively nullified. nih.gov This leads to highly reliable and reproducible quantification of penbutolol concentrations in complex biological matrices, which is essential for robust pharmacokinetic and pharmacodynamic modeling. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using deuterated penbutolol as an internal standard has been successfully developed for pharmacokinetic studies. researchgate.netwjpsonline.com

Table 3: Mass Spectrometry Parameters for Isotope Dilution Analysis of Penbutolol

This table shows the specific mass-to-charge (m/z) ratios used in a tandem mass spectrometer to detect and quantify Penbutolol and its deuterated internal standard, rac-Penbutolol-d9, in a Selected Reaction Monitoring (SRM) experiment.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Penbutolol294.2116.1
rac-Penbutolol-d9303.3125.2

Future Directions and Emerging Research Avenues for Deuterated Pharmacological Standards

Advances in Deuteration Technologies and Synthetic Strategies

The synthesis of deuterated compounds is moving beyond traditional methods towards more sophisticated and selective technologies. These advancements are critical for producing a wider array of deuterated standards and for the development of next-generation deuterated drugs.

Recent progress in deuteration methodologies includes a variety of techniques that offer greater efficiency and selectivity. researchgate.net Key strategies include:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen with deuterium (B1214612). Recent developments have seen the use of novel catalysts, such as ruthenium and iron complexes, to facilitate more selective and efficient HIE reactions. researchgate.net Photocatalysis has also emerged as a powerful tool for activating specific C-H bonds for deuteration. researchgate.net

Reductive Deuteration: This technique introduces deuterium by reducing unsaturated functionalities within a molecule. researchgate.net

Dehalogenative Deuteration: This process replaces a halogen atom with a deuterium atom, offering a precise way to introduce the isotope at a specific molecular position. researchgate.net

Furthermore, the application of flow chemistry is becoming an important tool for the synthesis of deuterated compounds, providing a practical and efficient method for deuterium installation into various organic frameworks. colab.ws Organocatalytic processes, particularly those mediated by N-heterocyclic carbenes (NHC), are also showing promise for the selective deuterium labeling of complex molecules. benthamdirect.comresearchgate.net These advanced methods are crucial for creating highly deuterated and functionally diverse compounds for research. benthamdirect.com

Deuteration TechnologyDescriptionKey Advantages
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium, often catalyzed by metals or light. researchgate.netCan be applied late in a synthetic sequence. acs.org
Reductive Deuteration Introduction of deuterium through the reduction of double or triple bonds. researchgate.netUseful for creating saturated deuterated systems.
Dehalogenative Deuteration Replacement of a halogen atom with a deuterium atom. researchgate.netOffers high regioselectivity. researchgate.net
Flow Chemistry Continuous process for chemical reactions, including deuteration. colab.wsEnables efficient and scalable synthesis. colab.ws
Organocatalysis (NHC-mediated) Use of small organic molecules as catalysts for deuteration. benthamdirect.comresearchgate.netOffers mild reaction conditions and high selectivity. benthamdirect.comresearchgate.net

Integration of Deuterated Analogs in Advanced Systems Biology Research

Deuterated analogs like rac-Penbutolol-d9 are becoming indispensable tools in systems biology, particularly in the fields of metabolomics and proteomics. The ability to distinguish between labeled and unlabeled compounds provides a powerful means to trace metabolic pathways and quantify changes in complex biological systems.

In metabolomics , stable isotope labeling is used to track the fate of metabolites in an organism, providing insights into metabolic fluxes and network dynamics. nih.gov The use of deuterated compounds helps in the identification of unknown metabolites by providing characteristic isotopic patterns in mass spectrometry data. nih.gov This approach has the potential to uncover novel metabolic pathways. nih.gov

In proteomics , a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilizes amino acids labeled with heavy isotopes (including deuterium) to quantify proteins accurately. acs.org This method allows for the precise comparison of protein abundance between different cell populations, which is crucial for understanding cellular responses to various stimuli or disease states. acs.org

The integration of deuterated standards in these "omics" fields allows for a more dynamic and quantitative understanding of biological processes, moving beyond simple static measurements.

Development of Novel Analytical Platforms Enhanced by Stable Isotope Labeling

The use of deuterated compounds as internal standards in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), is a well-established practice for improving the accuracy and precision of quantitative analysis. clearsynth.comaptochem.com rac-Penbutolol-d9 serves as an ideal internal standard for the quantification of penbutolol (B1679223) in biological matrices because it co-elutes with the unlabeled analyte and compensates for variations in sample extraction, injection, and ionization. aptochem.comveeprho.com

Emerging research in this area is focused on developing more sophisticated analytical platforms that leverage the unique properties of stable isotope-labeled compounds. This includes the development of new chromatography columns and techniques designed to minimize the "chromatographic deuterium effect," where deuterated and non-deuterated compounds have slightly different retention times. acs.org For instance, pentafluorophenyl (PFP) columns have shown promise in reducing this effect. acs.org

Additionally, software tools are being developed to better analyze data from stable isotope labeling experiments. Programs like SILVER and MetExtract II are designed to automatically detect and quantify isotopically labeled compounds in complex datasets, improving the efficiency and reliability of metabolomics and other systems biology research. acs.orgoup.com

Analytical AdvancementDescriptionImpact on Research
Chromatographic Techniques Development of new column chemistries (e.g., PFP) to minimize the deuterium effect. acs.orgImproves the accuracy of quantification by ensuring co-elution of analyte and internal standard. acs.org
Specialized Software Algorithms and platforms (e.g., SILVER, MetExtract II) for automated analysis of stable isotope-labeled data. acs.orgoup.comEnhances throughput and reduces the potential for manual error in data processing. oup.com
High-Resolution Mass Spectrometry Advanced MS instruments provide greater sensitivity and resolution for distinguishing between labeled and unlabeled species.Enables more precise and reliable quantification, even at low concentrations.

Regulatory and Standardization Considerations for Deuterated Reference Materials in Research

The increasing use of deuterated compounds in both preclinical research and as potential therapeutic agents has brought regulatory and standardization considerations to the forefront. The U.S. Food and Drug Administration (FDA) has recognized deuterated drugs as New Chemical Entities (NCEs), even if the non-deuterated version is already approved. acs.orgjdsupra.com This designation has significant implications for the development and approval process of deuterated pharmaceuticals, potentially offering a pathway for new intellectual property and market exclusivity. jdsupra.compremierconsulting.com

For deuterated compounds used as research standards, ensuring their quality and consistency is paramount. Organizations like the National Institute of Standards and Technology (NIST) play a crucial role in providing Standard Reference Materials (SRMs) for deuterated compounds. govinfo.govmaterials-a2z.comnist.gov These SRMs are well-characterized materials with certified values for their properties, which are essential for:

Method validation: Ensuring that an analytical method is accurate and reliable. a-2-s.com

Inter-laboratory comparability: Allowing results from different laboratories to be compared with confidence. nist.gov

Traceability: Establishing a clear and unbroken chain of comparisons to a national or international standard. nist.gov

The availability of certified reference materials (CRMs) for deuterated standards is critical for the entire scientific community, from academic research to industrial quality control. nih.govcannabissciencetech.com As the field of deuterated compounds continues to grow, the development of a broader range of well-characterized and certified reference materials will be essential for ensuring the quality and reliability of research findings.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.